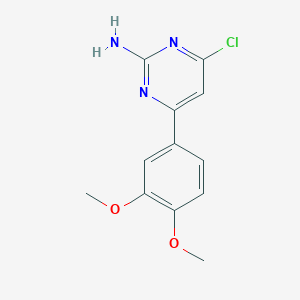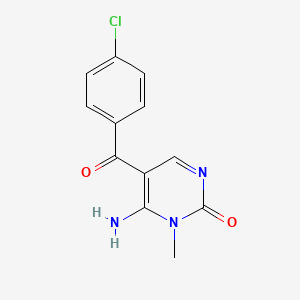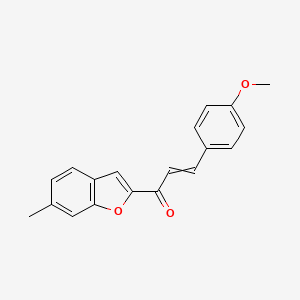
3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 6-methyl-2-benzofuran-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial production, the same Claisen-Schmidt condensation can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: Structurally related compounds with similar biological activities.
Coumarins: Another class of compounds with a benzofuran core.
Uniqueness
3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one is unique due to the presence of both a methoxyphenyl group and a methylbenzofuran group, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.
Eigenschaften
CAS-Nummer |
875578-63-5 |
|---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H16O3/c1-13-3-7-15-12-19(22-18(15)11-13)17(20)10-6-14-4-8-16(21-2)9-5-14/h3-12H,1-2H3 |
InChI-Schlüssel |
FFTNSBRZBXSJTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(O2)C(=O)C=CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


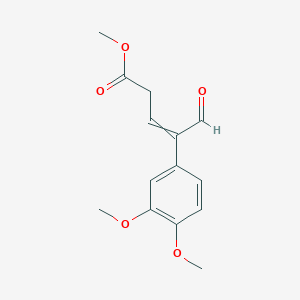
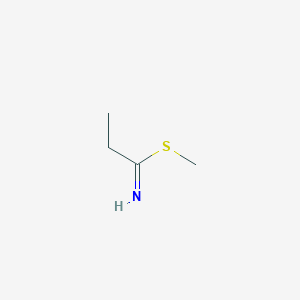
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
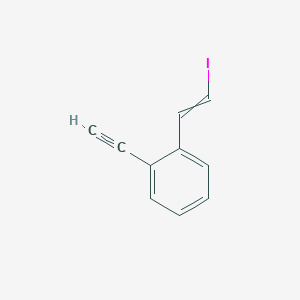
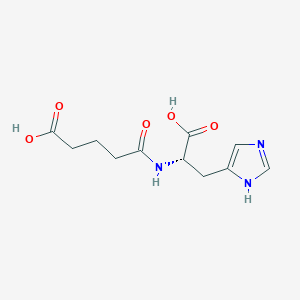
![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
